1-(Oxolan-3-yl)-2-(piperidin-2-yl)propan-1-one
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(oxolan-3-yl)-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H21NO2/c1-9(11-4-2-3-6-13-11)12(14)10-5-7-15-8-10/h9-11,13H,2-8H2,1H3 |
InChI Key |
GGZSOKNQPMDUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2CCOC2 |
Origin of Product |
United States |
Biological Activity
1-(Oxolan-3-yl)-2-(piperidin-2-yl)propan-1-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxolane ring and a piperidine moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds containing piperidine and oxolane structures have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with lower toxicity to normal cells, suggesting a selective anticancer effect .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 | <10 | |
| Tamoxifen | MCF-7 | ~10 |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Enzyme Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
Study on Anticancer Properties
In a controlled study, several derivatives including this compound were synthesized and tested for their anticancer properties. Results showed that these compounds had a marked effect on reducing cell viability in MCF-7 cells compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity .
Neuropharmacological Evaluation
Additionally, compounds similar to this compound have been evaluated for their neuropharmacological effects. Research indicated potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(Oxolan-3-yl)-2-(piperidin-2-yl)propan-1-one with Analogs
Physicochemical Properties
- Hydrogen Bonding: The oxolan oxygen and piperidine nitrogen enable hydrogen bonding, influencing solubility and crystal packing, as seen in synthetic cathinones with similar substituents .
Pharmacological Implications
- Receptor Interactions: Piperidine moieties in compounds like ethylphenidate and MDPV interact with monoamine transporters (DAT, NET, SERT). The oxolan group’s steric and electronic effects might modulate binding affinity compared to aryl or alkyl substituents .
Preparation Methods
Nucleophilic Substitution Reaction
One potential method for synthesizing 1-(Oxolan-3-yl)-2-(piperidin-2-yl)propan-1-one involves a nucleophilic substitution reaction. This could involve reacting a suitable oxolane derivative with a piperidine-containing precursor.
- Starting Materials: 3-Hydroxytetrahydrofuran and 2-(bromomethyl)piperidine.
- Reaction Conditions: The reaction could be carried out in a polar aprotic solvent like DMF or DMSO, using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
- Product Formation: The resulting compound would be this compound after oxidation of the intermediate alcohol.
Aldol Condensation Followed by Reduction
Another approach might involve an aldol condensation between a suitable aldehyde and a ketone, followed by reduction to form the desired compound.
- Starting Materials: Piperidine-2-carbaldehyde and oxolan-3-yl acetone.
- Reaction Conditions: The aldol condensation could be performed in the presence of a base like sodium hydroxide or potassium hydroxide in an aqueous medium. The resulting enone would then be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.
- Product Formation: The final product would be obtained after oxidation of the alcohol group to a ketone.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO2 |
| Molecular Weight | 211.30 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Q & A
Q. What are the key synthetic routes for 1-(Oxolan-3-yl)-2-(piperidin-2-yl)propan-1-one, and how can reaction conditions be optimized for high purity?
The synthesis typically involves:
- Step 1: Coupling of oxolane (tetrahydrofuran) and piperidine derivatives via nucleophilic substitution or condensation reactions. Catalysts such as palladium or nickel complexes may enhance yield .
- Step 2: Purification via column chromatography or distillation to isolate the ketone product. Solvent selection (e.g., dichloromethane or ethyl acetate) and temperature control (0–25°C) are critical for minimizing side reactions .
- Optimization: Reaction kinetics studies suggest that lowering steric hindrance by using bulky base catalysts (e.g., LDA) improves regioselectivity. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of oxolane and piperidine rings. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for high-resolution data .
- Spectroscopic methods :
- NMR : H and C NMR identify proton environments (e.g., oxolane C3-H at δ 3.5–4.0 ppm) and carbonyl (C=O) signals near δ 210 ppm .
- FT-IR : Confirms the ketone group (C=O stretch at ~1700 cm) and absence of hydroxyl impurities .
Q. What preliminary biological assays are recommended to screen for activity?
- Enzyme inhibition assays : Test against targets like cytochrome P450 or kinases using fluorogenic substrates. IC values can indicate potency .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (K) .
- Cellular viability assays : MTT or resazurin-based tests assess cytotoxicity in cell lines (e.g., HEK-293 or HepG2) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during structure refinement?
- SHELX suite : Use SHELXD for phase problem resolution and SHELXL for anisotropic displacement parameter refinement. Apply restraints to disordered regions (e.g., piperidine ring flexibility) .
- Validation tools : Check R values and electron density maps (e.g., in Coot) to ensure model accuracy. Contradictory data may arise from twinning; programs like TWINLAW can detect and correct this .
Q. What strategies address low yield in scale-up synthesis, and how do steric effects influence reactivity?
- Scale-up challenges : Bulkier substituents on the piperidine ring increase steric hindrance, reducing nucleophilic attack efficiency. Mitigate via:
- Microwave-assisted synthesis : Accelerates reaction rates (e.g., 80°C, 30 min vs. 24 hrs conventional) .
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps .
- DFT calculations : Predict steric/electronic effects using Gaussian08. For example, oxolane’s electron-donating nature stabilizes transition states in ketone formation .
Q. How does this compound’s dual-ring system (oxolane + piperidine) confer unique pharmacological properties compared to analogs?
- Structural analogs :
- 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one : Replacing piperidine with pyrrolidine reduces basicity, altering receptor binding .
- 2-(Piperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one : Ethane backbone vs. propane affects conformational flexibility and metabolic stability .
- Pharmacodynamics : The oxolane ring enhances solubility (logP ~1.2), while the piperidine nitrogen facilitates hydrogen bonding with enzyme active sites (e.g., monoamine oxidases) .
Q. What methodologies elucidate mechanisms of action in complex biological systems?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets like serotonin receptors. Compare with mutagenesis data to validate interaction sites .
- Metabolomics : LC-MS/MS tracks metabolic pathways (e.g., hepatic CYP450-mediated oxidation) .
- Kinetic studies : Stopped-flow spectroscopy measures rapid binding events (e.g., k/k rates for enzyme inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
